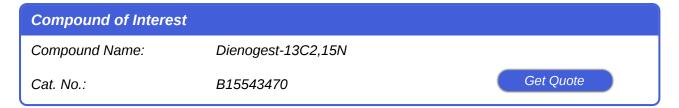


An In-depth Technical Guide to the Chemical Properties of Dienogest-13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and application of **Dienogest-13C2,15N**, an isotopically labeled version of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, particularly in the areas of pharmacokinetics, metabolism, and bioanalytical method development.

Core Chemical Properties

Dienogest-13C2,15N is a stable isotope-labeled analog of Dienogest, a synthetic hormone used in oral contraceptives and for the treatment of endometriosis.[1] The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the molecular structure provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.[2][3] This labeling does not significantly alter the chemical or physical properties of the molecule, ensuring that it behaves similarly to the unlabeled parent compound during sample preparation and analysis.[3]



Property	Value	Reference
Chemical Formula	C18 ¹³ C2H25 ¹⁵ NO2	[2]
Molecular Weight	314.39 g/mol	[2]
Parent Compound	Dienogest	[4]
Isotopic Purity	Typically >98%	Not explicitly found, but typical for such standards.
Appearance	Not specified, likely a solid	General knowledge

Synthesis and Characterization

While a specific, detailed synthesis protocol for **Dienogest-13C2,15N** is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Dienogest and general methods for isotopic labeling of steroids.[5][6] The synthesis would likely involve the introduction of the ¹³C and ¹⁵N labels via isotopically enriched starting materials or reagents at a late stage in the synthetic pathway to maximize efficiency.[7]

A general synthetic strategy for unlabeled Dienogest starts with estra-4,9-diene-3,17-dione. The process involves protection of the 3-keto group, followed by epoxidation at the 17-position, ring-opening with a cyanide source, and finally deprotection to yield Dienogest. To produce **Dienogest-13C2,15N**, one could envision using a ¹³C-labeled cyanide source (e.g., K¹³CN) and a ¹⁵N-containing precursor in the appropriate steps.

Characterization of the final product would be crucial to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques for this purpose include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The presence of ¹³C labels would result in characteristic splitting patterns in the ¹H NMR spectrum and enhanced signals in the ¹³C NMR spectrum at the labeled positions.[8]
- Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the exact molecular weight and, therefore, the successful incorporation of the isotopes.



Tandem mass spectrometry (MS/MS) would be used to characterize the fragmentation pattern, which is essential for developing quantitative analytical methods.[9]



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A representative workflow for the synthesis and characterization of **Dienogest-13C2,15N**.

Experimental Protocol: Application as an Internal Standard

The primary application of **Dienogest-13C2,15N** is as an internal standard in the quantitative analysis of Dienogest in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] The following is a representative protocol for such an application.

- 1. Materials and Reagents:
- Dienogest analytical standard
- Dienogest-13C2,15N (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2 EDTA)
- 2. Preparation of Standard and Quality Control (QC) Samples:



- Prepare stock solutions of Dienogest and Dienogest-13C2,15N in methanol.
- Prepare working standard solutions by serial dilution of the Dienogest stock solution with a 50:50 mixture of methanol and water.
- Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.
- 3. Sample Preparation (Protein Precipitation):
- Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
- In a microcentrifuge tube, add 100 μL of the plasma sample.
- Add 50 μL of the **Dienogest-13C2,15N** internal standard working solution.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[2]
- · Vortex the mixture for 2 minutes.
- Centrifuge the samples at an appropriate speed and temperature (e.g., 4300 rpm for 10 minutes at 8 °C).[2]
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Analytical Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl, 4.6
 x 75 mm, 3.5 μm.[2]
 - Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate for the chosen column and separation.

Foundational & Exploratory



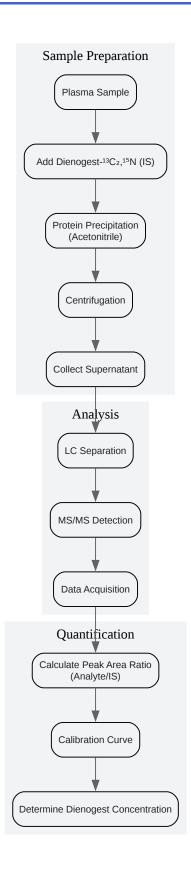


- Injection Volume: A small volume of the prepared sample extract (e.g., 10 μL).
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dienogest and **Dienogest-13C2,15N**. The mass difference due to the isotopic labels allows for their distinct detection.

5. Data Analysis:

- Quantify the concentration of Dienogest in the samples by calculating the ratio of the peak area of the analyte (Dienogest) to the peak area of the internal standard (Dienogest-13C2,15N).
- Use the calibration curve to determine the concentration of Dienogest in the unknown samples.





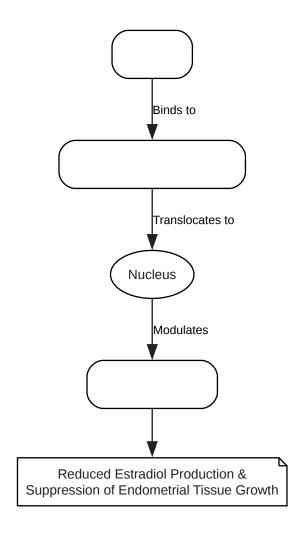
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Workflow for the quantification of Dienogest using **Dienogest-13C2,15N** as an internal standard.

Mechanism of Action of the Parent Compound: Dienogest

As **Dienogest-13C2,15N** is primarily used as an analytical tool, its biological activity is not its intended function. However, understanding the mechanism of action of the parent compound, Dienogest, is crucial for the context of its use in pharmaceutical research. Dienogest is a selective agonist of the progesterone receptor.[1] Its therapeutic effects in endometriosis are attributed to its ability to reduce the production of estradiol and suppress the growth of endometrial tissue.[1]



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